

Shikonofuran A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shikonofuran A*

Cat. No.: *B1163873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikonofuran A, a furanonaphthoquinone derived from the roots of *Lithospermum erythrorhizon*, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Shikonofuran A**. Notably, this document details its cytotoxic effects against osteosarcoma and human liver cancer cells, postulating its mechanism of action through the modulation of key signaling pathways. Experimental protocols for the assessment of its biological activity are provided, alongside visualizations of the implicated signaling cascades to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Properties

Shikonofuran A is a small molecule with the molecular formula $C_{18}H_{20}O_5$ and a molecular weight of 316.35 g/mol .^[1] Its chemical structure is characterized by a furanonaphthoquinone core, a key feature contributing to its biological activity.

Table 1: Physicochemical Properties of **Shikonofuran A**

Property	Value	Source
Molecular Formula	$C_{18}H_{20}O_5$	PubChem
Molecular Weight	316.35 g/mol	PubChem
CAS Number	85022-66-8	Alfa Chemistry
Appearance	Powder	Alfa Chemistry[2]
Boiling Point (Predicted)	358.4 ± 21.0 °C	Alfa Chemistry[2]
pKa (Predicted)	9.89 ± 0.43	Alfa Chemistry[2]
Density (Predicted)	1.198 ± 0.06 g/ml	Alfa Chemistry[2]

Note: Experimental data for boiling point, pKa, and density were not available in the reviewed literature. The presented values are based on computational predictions.

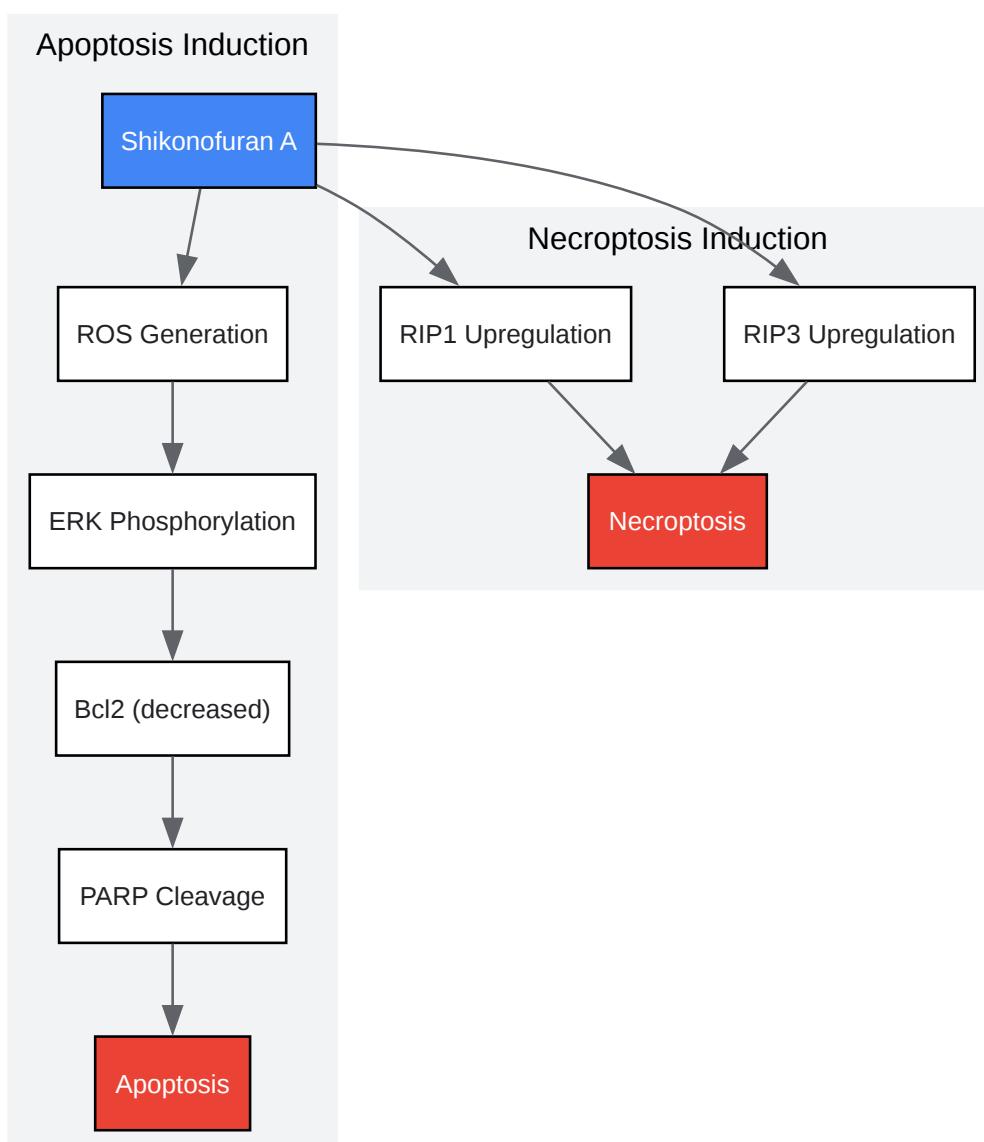
Spectroscopic Data:

Detailed experimental 1H and ^{13}C NMR data for **Shikonofuran A** are not readily available in the public domain literature. The structural elucidation of **Shikonofuran A** and its derivatives typically relies on a combination of spectroscopic techniques, including NMR, to confirm the connectivity and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Shikonofuran A has demonstrated significant cytotoxic activity against various cancer cell lines, particularly osteosarcoma and human liver cancer. While direct studies on the signaling pathways modulated by **Shikonofuran A** are limited, extensive research on its parent compound, shikonin, provides a strong basis for its potential mechanisms of action.

Cytotoxicity in Osteosarcoma


Shikonin, a closely related compound, has been shown to induce both apoptosis and necroptosis in osteosarcoma cells.[3][4] The proposed signaling pathways involved are:

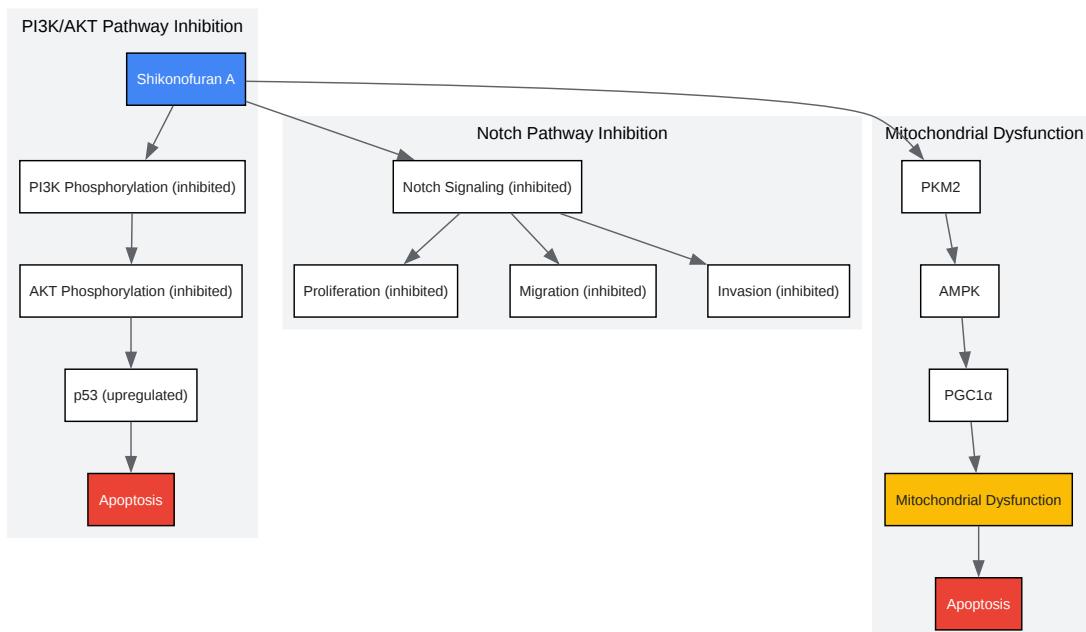
- ROS/ERK Pathway Mediated Apoptosis: Shikonin treatment leads to an increase in Reactive Oxygen Species (ROS) generation, which in turn activates the Extracellular signal-Regulated

Kinase (ERK) pathway. This cascade ultimately results in the cleavage of Poly(ADP-ribose) polymerase (PARP) and apoptosis.[4]

- RIP1/RIP3 Dependent Necroptosis: Shikonin can also induce a form of programmed necrosis, termed necroptosis, by upregulating the expression of Receptor-Interacting Protein Kinases 1 and 3 (RIP1 and RIP3).[3]

Potential Signaling Pathways of Shikonofuran A in Osteosarcoma

[Click to download full resolution via product page](#)


Caption: Potential signaling pathways of **Shikonofuran A** in osteosarcoma.

Cytotoxicity in Human Liver Cancer

In hepatocellular carcinoma (HCC) cells, shikonin has been demonstrated to inhibit proliferation and induce apoptosis through the modulation of several key signaling pathways:

- PI3K/AKT Pathway: Shikonin can suppress the phosphorylation of AKT and PI3K, leading to the upregulation of the tumor suppressor p53 and subsequent apoptosis.[5]
- Notch Signaling Pathway: Shikonin has been shown to inhibit the Notch signaling pathway, which is often aberrantly activated in liver cancer, thereby suppressing cell proliferation, migration, and invasion.[6]
- Mitochondrial Dysfunction: Shikonin can trigger mitochondrial dysfunction by affecting the PKM2-AMPK-PGC1 α signaling pathway, leading to increased oxidative stress and apoptosis.[7]

Potential Signaling Pathways of Shikonofuran A in Liver Cancer

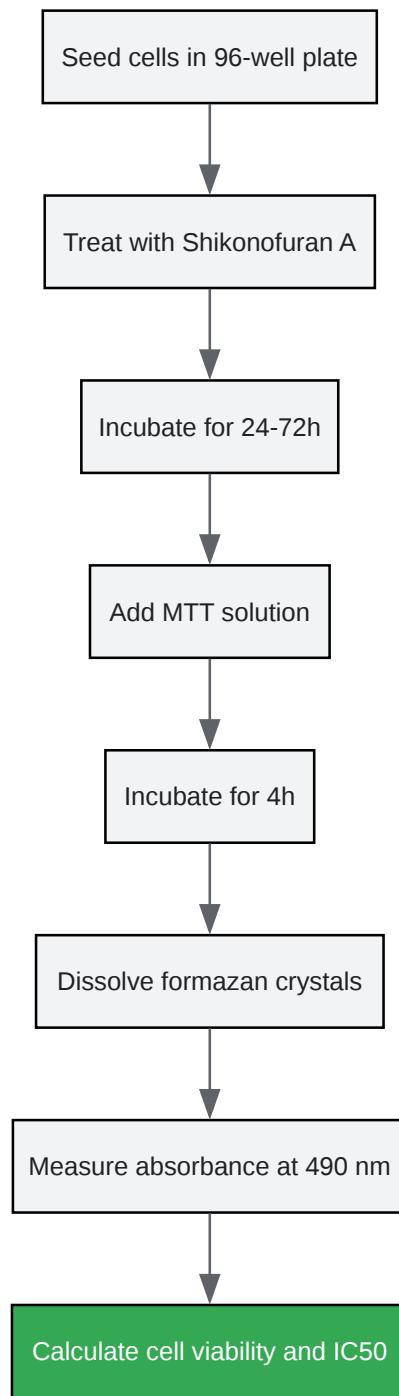
[Click to download full resolution via product page](#)

Caption: Potential signaling pathways of **Shikonofuran A** in liver cancer.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic activity of **Shikonofuran A**, based on standard methodologies employed in the referenced literature for shikonin and other cytotoxic agents.

Cell Culture


- Cell Lines: Human osteosarcoma cell lines (e.g., U2OS, 143B) and human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7) are commonly used.
- Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Shikonofuran A** (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
- MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: Workflow for MTT cytotoxicity assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the levels of signaling proteins.

- Cell Lysis: After treatment with **Shikonofuran A**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, RIP1, RIP3, p-AKT, total AKT) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Shikonofuran A is a promising natural product with demonstrated cytotoxic activity against osteosarcoma and human liver cancer cells. While further research is needed to fully elucidate its mechanisms of action and to obtain a complete physicochemical profile, the existing data, particularly from studies on its parent compound shikonin, suggest that it warrants further investigation as a potential therapeutic agent. The experimental protocols and pathway

diagrams provided in this guide offer a foundational framework for researchers to explore the pharmacological potential of **Shikonofuran A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shikonofuran A | C18H20O5 | CID 5321286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 3. The anti-tumor effect of shikonin on osteosarcoma by inducing RIP1 and RIP3 dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effects of shikonin on liver cancer cells SMMC-7721 apoptosis and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Shikonin exerts antitumor activity by causing mitochondrial dysfunction in hepatocellular carcinoma through PKM2-AMPK-PGC1 α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Shikonofuran A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1163873#chemical-structure-and-properties-of-shikonofuran-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com